5-sulfanyl-1H-pyridin-2-one
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Overview
Description
Pyridinones are an interesting class of six-membered heterocyclic scaffolds with a nitrogen and an oxygen atom . They have been employed as bioisosteres for amides, pyridines, pyranones, pyrimidines, pyrazines, and phenol rings . The structural diversity of pyridinones is due to their ability to undergo nucleophilic and electrophilic substitution reactions .
Synthesis Analysis
The synthesis of pyridinones often involves reactions of intra- and intermolecular heterocyclization . For instance, a facile and efficient one-pot synthesis of highly substituted pyridin-2(1H)-ones has been developed via the Vilsmeier-Haack reaction of readily available 1-acetyl,1-carbamoyl cyclopropanes .Molecular Structure Analysis
The molecular structures of pyridinones have been optimized using methods such as DFT and HF . Molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
Pyridinones can undergo various chemical reactions. For instance, the reaction of amino acid esters with 7-phenyl [1,3]oxazolo [5,4-b]pyridin-2 (1H)-one led to the derivatives of 3-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)imidazolidine-2,4-diones .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridinones can be manipulated by adjustment of polarity, lipophilicity, and hydrogen bonding .Mechanism of Action
Safety and Hazards
Future Directions
Pyridinones are the basic elements for the design of drug-like compounds with multiple biological activities . The current trends in organic synthesis and medicinal chemistry are shown in convergence with the principles and metrics of green chemistry such as “metal-free” and “solvent-free” reactions, green solvent, homo- and heterogeneous catalyst, multicomponent reactions (MCR), one-pot process, atomic efficiency, molecular docking, primary screening .
properties
IUPAC Name |
5-sulfanyl-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c7-5-2-1-4(8)3-6-5/h1-3,8H,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNNWBDELJBZHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-sulfanyl-1H-pyridin-2-one |
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